molecular formula C28H34N2O B14399507 N-Butyl-N'-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea CAS No. 88451-84-7

N-Butyl-N'-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea

Cat. No.: B14399507
CAS No.: 88451-84-7
M. Wt: 414.6 g/mol
InChI Key: FLMLIFCTOLMALZ-UHFFFAOYSA-N
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Description

N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with various functional groups, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea typically involves the reaction of appropriate amines with isocyanates. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the diphenylpropyl group.

    N-Butyl-N’-(2,2-diphenylpropyl)urea: Lacks the dimethylphenyl group.

    N-Butyl-N’-(2,4-dimethylphenyl)-N-methylurea: Contains a methyl group instead of the diphenylpropyl group.

Uniqueness

N-Butyl-N’-(2,4-dimethylphenyl)-N-(2,2-diphenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

88451-84-7

Molecular Formula

C28H34N2O

Molecular Weight

414.6 g/mol

IUPAC Name

1-butyl-3-(2,4-dimethylphenyl)-1-(2,2-diphenylpropyl)urea

InChI

InChI=1S/C28H34N2O/c1-5-6-19-30(27(31)29-26-18-17-22(2)20-23(26)3)21-28(4,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-18,20H,5-6,19,21H2,1-4H3,(H,29,31)

InChI Key

FLMLIFCTOLMALZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(C)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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